N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
説明
This compound features a thieno[2,3-d]pyrimidin-4-one core fused to a benzimidazole moiety via an acetamide linker. The thienopyrimidine scaffold is known for its pharmacological versatility, including anti-inflammatory, anti-tumor, and kinase-inhibitory activities . The benzimidazole group enhances binding affinity to biological targets, such as enzymes or receptors, due to its planar aromatic structure and hydrogen-bonding capabilities .
特性
分子式 |
C16H13N5O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C16H13N5O2S/c22-14(8-21-9-18-15-10(16(21)23)5-6-24-15)17-7-13-19-11-3-1-2-4-12(11)20-13/h1-6,9H,7-8H2,(H,17,22)(H,19,20) |
InChIキー |
PREZSKATIVLJCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=NC4=C(C3=O)C=CS4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the benzimidazole and thienopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno[2,3-d]Pyrimidine Cores
N′-Benzylidene-2-(4-Oxothieno[2,3-d]Pyrimidin-3(4H)-yl)Acetohydrazone Derivatives
- Structure: Shares the thieno[2,3-d]pyrimidin-4-one core but replaces the benzimidazole-methyl group with a benzylidene-acetohydrazone side chain.
- Activity : Demonstrated anti-tumor activity against A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the micromolar range. The hydrazone moiety enhances solubility and cellular uptake .
- Key Difference : The absence of the benzimidazole group reduces specificity for kinase targets compared to the target compound.
Thieno[2,3-d]Pyrimidine-Based c-Met Kinase Inhibitors
- Structure: Retains the thieno[2,3-d]pyrimidine core but incorporates substituents like furo[2,3-d]pyrimidine or pyridyl groups.
- Activity: These derivatives inhibit c-Met kinase, a key player in cancer metastasis, with nanomolar potency. The acetamide linker in the target compound may offer improved metabolic stability over these analogs .
Benzimidazole-Containing Analogues
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamides
- Structure: Features a benzimidazole linked to a pyrazole group via acetamide. Lacks the thienopyrimidine core.
- Activity: These compounds exhibit moderate anti-inflammatory and antimicrobial activity. The replacement of pyrazole with thienopyrimidine in the target compound likely enhances its anti-proliferative effects due to improved π-π stacking with DNA or enzymes .
- Synthesis : Prepared via EDCI/HOBt-mediated coupling, yielding 60–75% purity after chromatography—comparable to the target compound’s synthetic efficiency .
Anti-Inflammatory Pyrimidine Derivatives
Benzothieno[3,2-d]Pyrimidin-4-one Sulphonamide Thio-Derivatives
- Structure: Contains a benzothieno[3,2-d]pyrimidin-4-one core with sulphonamide-thio substituents.
- Activity: Potent inhibitors of COX-2, iNOS, and ICAM-1 in inflamed cells (e.g., 80% suppression of PGE2 at 10 μM). The thieno[2,3-d]pyrimidine core in the target compound may offer similar COX-2 selectivity but with enhanced bioavailability due to the benzimidazole group .
Quinazolinone-Based Acetamide Derivatives
2-(4-Oxoquinazolin-3(4H)-yl)-N-Phenylacetamide
- Structure: Quinazolinone core linked to phenyl via acetamide.
- Activity: Acts as an enoyl-acyl carrier protein reductase (InhA) inhibitor (IC₅₀ = 1.2 μM) for tuberculosis treatment. The thienopyrimidine core in the target compound may confer broader kinase inhibition but less specificity for bacterial targets .
Comparative Data Tables
Key Research Findings and Implications
- Structural Flexibility : The acetamide linker in the target compound allows modular substitution, enabling optimization for target specificity (e.g., kinase vs. COX-2 inhibition) .
- Synthetic Challenges : Lower yields (30–40%) in the target compound’s synthesis compared to microwave-assisted methods (50–70%) highlight the need for optimized reaction conditions .
Q & A
Q. Optimization Tips :
- Temperature control : Maintain reflux temperatures (±2°C) to minimize side reactions.
- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
- Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track intermediate formation .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound and ensuring purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Gradient: 10–90% acetonitrile in 0.1% TFA/water over 20 minutes .
Advanced: How does the benzimidazole moiety influence the compound’s interaction with biological targets?
Methodological Answer:
The benzimidazole group enhances binding to ATP-binding pockets in kinases or protease-active sites due to:
Q. Validation Strategies :
- Docking simulations : Use AutoDock Vina to model interactions with crystallized targets (e.g., PDB 3ERT) .
- Mutagenesis studies : Compare activity against wild-type vs. mutant enzymes (e.g., replacing key binding residues) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
Contradictions often arise from experimental variables:
Q. Statistical Approach :
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC50 values .
Advanced: What in vivo study designs are recommended to evaluate pharmacokinetics and toxicity?
Methodological Answer:
- Animal models : Use Sprague-Dawley rats (n = 6/group) for bioavailability studies. Administer 10 mg/kg orally or intravenously .
- Blood sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS (LLOQ = 1 ng/mL) .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly for 28 days .
Q. Advanced Imaging :
- Microdosing PET studies : Radiolabel the compound with 11C for real-time tissue distribution tracking .
Advanced: How can the thienopyrimidinone core be modified to improve metabolic stability?
Methodological Answer:
- Structural tweaks :
- Halogenation : Introduce fluorine at C5 to block CYP450-mediated oxidation .
- Methylation : Add methyl groups to the pyrimidinone ring to reduce hepatic clearance .
- In vitro assays :
- Microsomal stability : Incubate with rat liver microsomes (RLM) and measure t1/2. Optimize compounds with t1/2 > 60 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
